REACTION_CXSMILES
|
[CH2:1]([Br:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].COC(C)CO.[CH2:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25]>>[Br-:17].[CH2:1]([N+:26]([CH2:29][CH3:30])([CH2:27][CH3:28])[CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
COC(CO)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
without stirring at 75° C. for 96 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2 L round-bottom flask was placed
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated
|
Type
|
CONCENTRATION
|
Details
|
the contents were concentrated on a Rotavap at 75° C.
|
Type
|
ADDITION
|
Details
|
To the residue, methyl tert-butyl ether (800 mL) was added
|
Type
|
STIRRING
|
Details
|
The slurry was vigorously stirred by a mechanical stirrer for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 3 portions (400 mL each) of methyl tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |